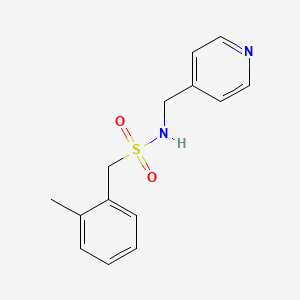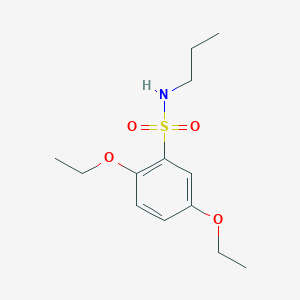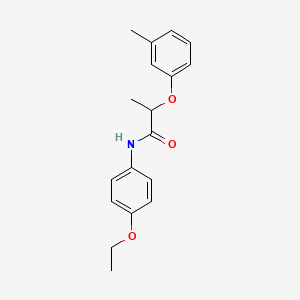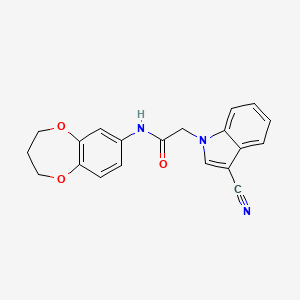
1-(2-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide
Overview
Description
1-(2-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a subtype of purinergic receptor, which is involved in a variety of physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been widely used in scientific research to study the function and mechanism of the P2Y6 receptor.
Mechanism of Action
1-(2-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide selectively blocks the P2Y6 receptor, which is a subtype of purinergic receptor. Purinergic receptors are activated by extracellular nucleotides such as ATP and ADP, which are released by cells during different physiological processes. The P2Y6 receptor is specifically activated by UDP, which is released by damaged or dying cells. By blocking the P2Y6 receptor, this compound can inhibit the downstream signaling pathways that are activated by UDP.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system studied. In general, this compound can inhibit the activation of inflammatory cells such as macrophages and microglia, which are involved in the immune response and tissue repair. This compound can also modulate neurotransmission in the central nervous system, which is involved in the regulation of mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
1-(2-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has several advantages for lab experiments. It is a highly selective antagonist of the P2Y6 receptor, which means that it does not affect other purinergic receptors or non-purinergic receptors. This specificity allows researchers to investigate the specific role of the P2Y6 receptor in different biological processes. This compound is also relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it is a synthetic compound, which means that it may not fully mimic the natural ligand of the P2Y6 receptor. Another limitation is that this compound may have off-target effects on other biological systems, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-(2-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide in scientific research. One direction is to investigate the role of the P2Y6 receptor in different biological systems, such as the immune response, tissue repair, and neurotransmission. Another direction is to develop more selective and potent antagonists of the P2Y6 receptor, which can be used to investigate the specific signaling pathways that are activated by this receptor. Finally, this compound can be used in preclinical studies to investigate the therapeutic potential of targeting the P2Y6 receptor in different diseases, such as inflammation, neurodegeneration, and cancer.
Scientific Research Applications
1-(2-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been widely used in scientific research to study the function and mechanism of the P2Y6 receptor. The P2Y6 receptor is involved in a variety of physiological processes, including inflammation, immune response, and neurotransmission. By selectively blocking the P2Y6 receptor with this compound, researchers can investigate the specific role of this receptor in different biological processes.
properties
IUPAC Name |
1-(2-methylphenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-12-4-2-3-5-14(12)11-19(17,18)16-10-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNXHTVBLBSPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426554.png)
amine hydrochloride](/img/structure/B4426556.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426565.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426570.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4426573.png)
![N-(2-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4426575.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4426581.png)
![2-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4426587.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4426601.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)



